3-(5-(butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole
CAS No.: 946377-11-3
Cat. No.: VC7372922
Molecular Formula: C21H22N4OS
Molecular Weight: 378.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946377-11-3 |
|---|---|
| Molecular Formula | C21H22N4OS |
| Molecular Weight | 378.49 |
| IUPAC Name | 3-[5-butylsulfanyl-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]-1H-indole |
| Standard InChI | InChI=1S/C21H22N4OS/c1-3-4-12-27-21-24-23-20(18-14-22-19-11-6-5-10-17(18)19)25(21)15-8-7-9-16(13-15)26-2/h5-11,13-14,22H,3-4,12H2,1-2H3 |
| Standard InChI Key | LCHAIHGUXTWMPZ-UHFFFAOYSA-N |
| SMILES | CCCCSC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The molecule comprises three distinct regions:
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Indole moiety: A bicyclic structure featuring a benzene ring fused to a pyrrole ring, known for its role in modulating neurotransmitter pathways and microbial growth inhibition .
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1,2,4-Triazole ring: A five-membered aromatic ring containing three nitrogen atoms, frequently employed in drug design for its metabolic stability and hydrogen-bonding capacity .
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Substituent groups: A butylthio (-S-C4H9) chain at position 5 of the triazole and a 3-methoxyphenyl group (-C6H4-OCH3) at position 4, which may influence lipophilicity and target binding .
The SMILES notation (CCCCSC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43) and InChIKey (LCHAIHGUXTWMPZ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.
Table 1: Molecular Properties of 3-(5-(Butylthio)-4-(3-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl)-1H-Indole
| Property | Value |
|---|---|
| CAS Registry Number | 946377-11-3 |
| Molecular Formula | C21H22N4OS |
| Molecular Weight | 378.49 g/mol |
| IUPAC Name | 3-[5-butylsulfanyl-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]-1H-indole |
| Topological Polar Surface Area | 90.3 Ų (estimated) |
Synthesis and Characterization
Proposed Synthetic Pathway
While no explicit protocol for this compound is documented, its synthesis likely follows established routes for 1,2,4-triazole-indole hybrids :
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Formation of the triazole core: Cyclocondensation of thiosemicarbazide derivatives with appropriate carbonyl precursors under basic conditions.
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Functionalization: Introduction of the 3-methoxyphenyl group via nucleophilic substitution or cross-coupling reactions.
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Indole integration: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the indole moiety.
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Butylthio incorporation: Alkylation of the triazole thiol intermediate with 1-bromobutane .
Analytical Characterization
Key techniques for structural validation include:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR would resolve proton environments near the triazole, indole, and methoxyphenyl groups. The butylthio chain’s methylene protons are expected near δ 1.3–1.5 ppm.
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High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 378.49 (M+H)+ confirms the molecular formula.
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Infrared Spectroscopy (IR): Stretching vibrations for N-H (indole, ~3400 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and C=S (triazole-thioether, ~650 cm⁻¹) .
Hypothesized Biological Activities
Table 2: Bioactivity of Selected Triazole-Indole Analogs
| Compound | R Group | X | IC50 (μM) | Target |
|---|---|---|---|---|
| 6d | 4-Cl-Ph | S | 1.36 | 5-Lipoxygenase |
| 6c | 3-OMe-Ph | S | 1.58 | 5-Lipoxygenase |
| 6l | 4-OMe-Ph | S | 1.42 | 5-Lipoxygenase |
Anti-Inflammatory and Enzyme Inhibition
The methoxyphenyl group may confer cyclooxygenase-2 (COX-2) selectivity, reducing prostaglandin synthesis . Molecular docking studies suggest triazole-thioethers occupy hydrophobic pockets in COX-2, as seen in analog 6n (IC50 = 3.01 μM) .
Comparative Analysis with Structural Analogs
Role of the Butylthio Chain
Elongated alkylthio chains (e.g., butyl vs. methyl) enhance membrane permeability but may reduce aqueous solubility. In compound 6t, replacing a methyl group with a cyanomethylphenyl moiety increased IC50 from 1.28 μM to 3.62 μM, highlighting the trade-off between lipophilicity and potency .
Methoxyphenyl vs. Other Aryl Substitutents
Electron-donating groups (e.g., -OCH3) improve resonance stabilization and π-π stacking with aromatic residues in enzyme active sites. Compound 6c (3-OMe-Ph) exhibited superior activity (IC50 = 1.58 μM) compared to 6e (4-COOH-Ph, IC50 ≈ 10 μM) .
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yield.
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In Vitro Screening: Prioritize assays against Staphylococcus aureus and Candida albicans given structural parallels to active analogs .
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ADMET Profiling: Predict pharmacokinetic properties using in silico models to guide lead optimization.
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X-ray Crystallography: Resolve binding modes with target enzymes like 5-lipoxygenase or CYP450 isoforms.
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